molecular formula C17H30N3O8P B12659236 5-n-Ocytylcytidine 5'-monophosphate CAS No. 117309-86-1

5-n-Ocytylcytidine 5'-monophosphate

Cat. No.: B12659236
CAS No.: 117309-86-1
M. Wt: 435.4 g/mol
InChI Key: CQZFSGSGTCMEHW-IXYNUQLISA-N
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Description

5-n-Ocytylcytidine 5’-monophosphate is a chemical compound that belongs to the class of nucleotides It is a derivative of cytidine monophosphate, where the cytidine base is modified with an octyl group at the 5-n position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-n-Ocytylcytidine 5’-monophosphate typically involves the modification of cytidine monophosphate. One common method is the enzymatic synthesis, where specific enzymes catalyze the addition of the octyl group to the cytidine base. This process often requires the use of cytidine 5’-monophosphate as a starting material, along with octylating agents and specific enzymes that facilitate the reaction under controlled conditions .

Industrial Production Methods

Industrial production of 5-n-Ocytylcytidine 5’-monophosphate can be achieved through biotechnological approaches. For instance, genetically engineered Escherichia coli strains can be used to produce the compound in large quantities. These strains are modified to overexpress the necessary enzymes and to optimize the metabolic pathways for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-n-Ocytylcytidine 5’-monophosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The octyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce a variety of modified nucleotides with different functional groups .

Scientific Research Applications

5-n-Ocytylcytidine 5’-monophosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-n-Ocytylcytidine 5’-monophosphate involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal nucleotide metabolism and DNA/RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleotide synthesis and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-n-Ocytylcytidine 5’-monophosphate is unique due to the presence of the octyl group, which can enhance its lipophilicity and potentially improve its cellular uptake and bioavailability. This modification can also alter its interaction with enzymes and nucleic acids, making it a valuable tool for specific biochemical and medicinal applications .

Properties

CAS No.

117309-86-1

Molecular Formula

C17H30N3O8P

Molecular Weight

435.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-5-octyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C17H30N3O8P/c1-2-3-4-5-6-7-8-11-9-20(17(23)19-15(11)18)16-14(22)13(21)12(28-16)10-27-29(24,25)26/h9,12-14,16,21-22H,2-8,10H2,1H3,(H2,18,19,23)(H2,24,25,26)/t12-,13-,14-,16-/m1/s1

InChI Key

CQZFSGSGTCMEHW-IXYNUQLISA-N

Isomeric SMILES

CCCCCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Canonical SMILES

CCCCCCCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O

Origin of Product

United States

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